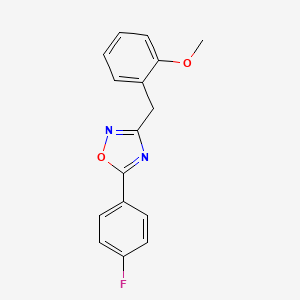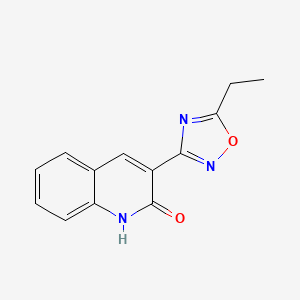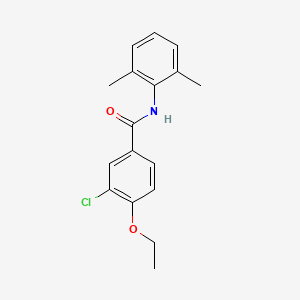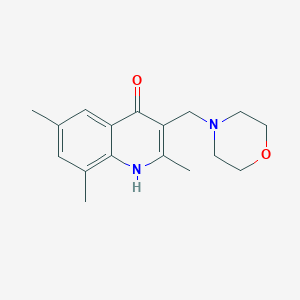![molecular formula C19H14O5 B5737251 methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, also known as MDMPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines.
Aplicaciones Científicas De Investigación
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In pharmacology, this compound has been studied for its potential use as a modulator of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate is not fully understood, but it is believed to involve the modulation of GABA receptors and the induction of apoptosis in cancer cells. This compound has been shown to bind to GABA receptors with high affinity, which may lead to the modulation of their activity and the regulation of anxiety and other neurological disorders. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of GABA receptors, the induction of apoptosis in cancer cells, and the potential for use as a building block for the synthesis of novel polymers and materials. In pharmacological studies, this compound has been shown to have anxiolytic and sedative effects, which may be due to its modulation of GABA receptors. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has several advantages for lab experiments, including its high purity and stability, its ability to modulate GABA receptors, and its potential as a building block for the synthesis of novel polymers and materials. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, the exploration of its potential as a modulator of GABA receptors, and the synthesis of novel polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure and properties have made it an attractive candidate for research in medicinal chemistry, pharmacology, and other related disciplines. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate can be synthesized using a variety of methods, including the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione in the presence of a base, or the reaction of 2-bromo-4'-methoxyacetophenone with 1,3-indanedione and a palladium catalyst. These methods have been optimized to produce high yields of this compound with good purity.
Propiedades
IUPAC Name |
methyl 2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-23-17(20)11-24-16-9-5-2-6-12(16)10-15-18(21)13-7-3-4-8-14(13)19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPKEXMBHPSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)


![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)

![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)



![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)

![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)


